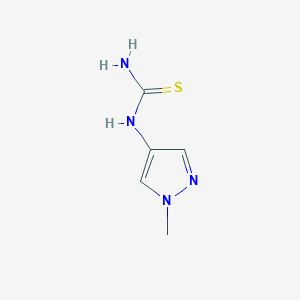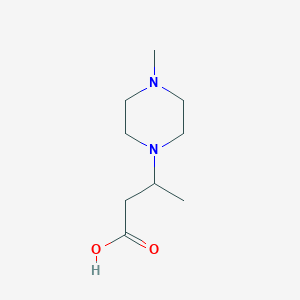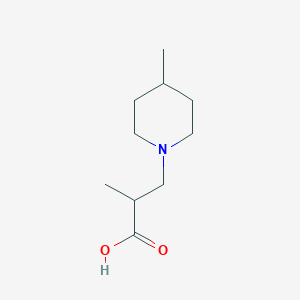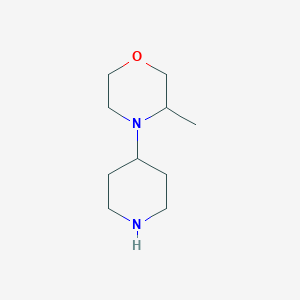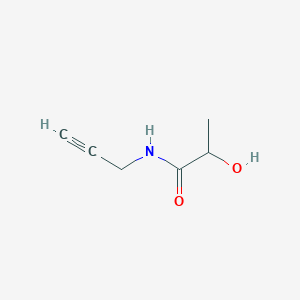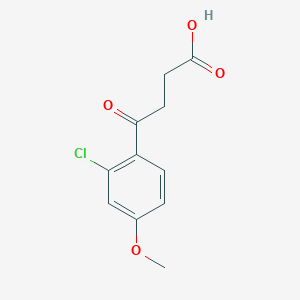
4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carboxylic acid group (-COOH) on a four-carbon chain, with a 2-chloro-4-methoxyphenyl group attached to the fourth carbon .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the compound could undergo electrophilic aromatic substitution at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the phenyl group could contribute to its lipophilicity .Scientific Research Applications
Asymmetric Reduction in Organic Solvent-Water Systems
Enzyme-catalyzed asymmetric reduction of related compounds, like ethyl 4-chloro-3-oxobutanoate, has been explored. Using a microbial aldehyde reductase, researchers achieved high yields and enantiomeric excess in a solvent-water system, demonstrating the potential for producing specific enantiomers of related compounds in industrial processes (Shimizu et al., 1990).
Synthesis of Isoxazol-5-ones
A boric acid-catalyzed multi-component reaction involving aryl aldehydes and compounds like ethyl 4-chloro-3-oxobutanoate has been developed for synthesizing 4H-isoxazol-5(4H)-ones. This method is noted for its efficiency, simplicity, and high yields, underscoring the versatility of related compounds in synthesizing heterocyclic structures (Kiyani & Ghorbani, 2015).
Synthesis of Chromones
Photoreactions of esters derived from acids like 3-oxobutanoic acid have been utilized to synthesize chromones, highlighting the photochemical properties of these compounds. This approach offers a novel method for preparing chromones, which are valuable in various chemical syntheses (Álvaro et al., 1987).
Enzyme-linked Immunosorbent Assay (ELISA)
Compounds related to 4-methylthio-2-oxobutanoic acid have been utilized in developing ELISAs for detecting insecticides like fenthion in agricultural samples. This showcases the application of these compounds in analytical chemistry and environmental monitoring (Zhang et al., 2008).
Antioxidant Properties Studies
Research on derivatives of 4-hydroxycoumarin, structurally related to 4-oxobutanoic acids, has demonstrated significant antioxidant properties. This illustrates the potential of these compounds in developing new antioxidants for pharmaceutical applications (Stanchev et al., 2009).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
properties
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKJAIYXCUJBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methoxyphenyl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



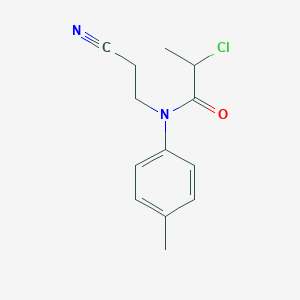
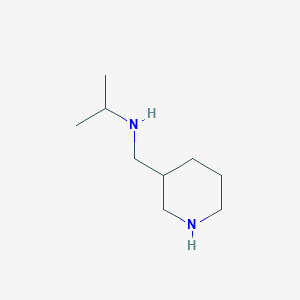
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1418890.png)
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)
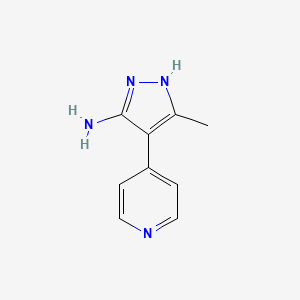
![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)
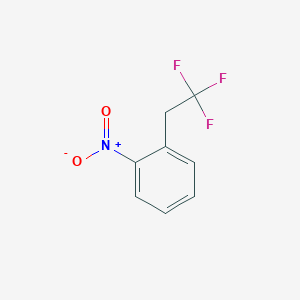

![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
